![molecular formula C19H30N2 B5725884 (4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine, commonly known as PCP, is a dissociative anesthetic drug that has been used in both clinical and recreational settings. PCP was first synthesized in 1956 and has since been used for its anesthetic properties. The drug is known to produce hallucinations, delusions, and other psychotic symptoms, which have led to its classification as a Schedule II controlled substance in the United States.
Wirkmechanismus
PCP acts as an NMDA receptor antagonist, blocking the action of glutamate in the brain. This action leads to the disruption of neural communication and the induction of hallucinations and other psychotic symptoms.
Biochemical and Physiological Effects
PCP has been shown to have a range of biochemical and physiological effects on the body. The drug has been shown to increase heart rate, blood pressure, and body temperature. PCP also affects the release of neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
PCP has been used in lab experiments to study its effects on the brain and behavior. The drug has been shown to induce psychotic symptoms, making it useful for studying the underlying mechanisms of psychosis. However, the use of PCP in lab experiments is limited by its potential for abuse and the risk of adverse effects.
Zukünftige Richtungen
There are several future directions for research on PCP. One area of research is the development of new drugs that target the NMDA receptor, with the aim of treating psychiatric disorders such as schizophrenia. Another area of research is the study of the long-term effects of PCP use on the brain and behavior, with the goal of developing effective treatments for PCP addiction. Additionally, research is needed to better understand the underlying mechanisms of PCP-induced psychosis, with the aim of developing new treatments for this condition.
Synthesemethoden
PCP can be synthesized through a series of chemical reactions involving cyclohexanone, phenylmagnesium bromide, and piperidine. The process involves the reduction of cyclohexanone to cyclohexanol, followed by the reaction of phenylmagnesium bromide with cyclohexanone to form 4-phenylcyclohexanol. The final step involves the reaction of 4-phenylcyclohexanol with piperidine to form PCP.
Wissenschaftliche Forschungsanwendungen
PCP has been used in scientific research to study its effects on the brain and behavior. Studies have shown that PCP acts as an NMDA receptor antagonist, blocking the action of glutamate in the brain. This action leads to the disruption of neural communication and the induction of hallucinations and other psychotic symptoms.
Eigenschaften
IUPAC Name |
4-phenyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-3-7-17(8-4-1)18-9-11-19(12-10-18)20-13-16-21-14-5-2-6-15-21/h1,3-4,7-8,18-20H,2,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBJRPKKJXFABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)

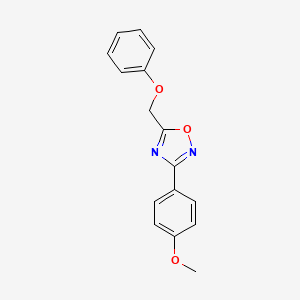
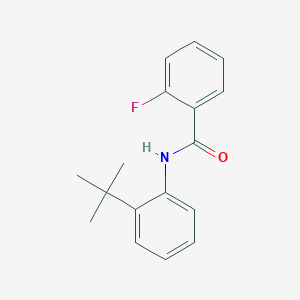
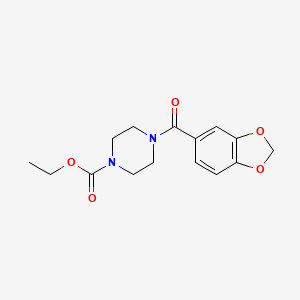
![2-[(4-bromophenyl)thio]-N-phenylacetamide](/img/structure/B5725835.png)
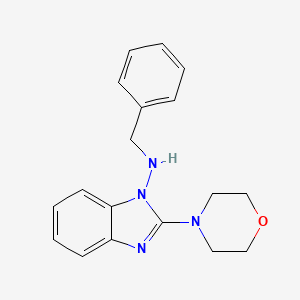

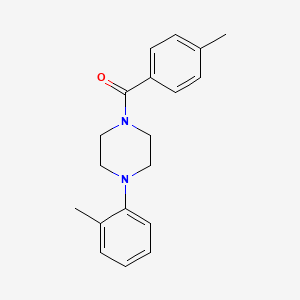

![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5725874.png)
![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)
![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)